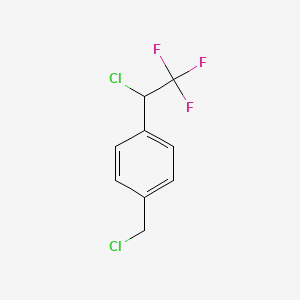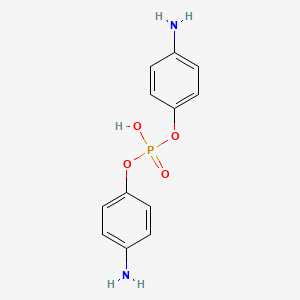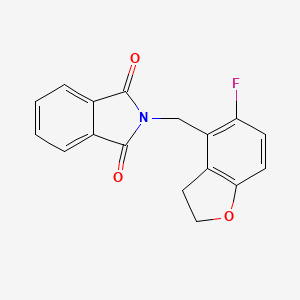
1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène est un composé organique appartenant à la classe des composés aromatiques. Il se caractérise par la présence d'un cycle benzénique substitué par un groupe chlorométhyle et un groupe 1-chloro-2,2,2-trifluoroéthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-(chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène implique généralement la chlorométhylation du 4-(1-chloro-2,2,2-trifluoroéthyl)benzène. Cela peut être réalisé par réaction du 4-(1-chloro-2,2,2-trifluoroéthyl)benzène avec du formaldéhyde et de l'acide chlorhydrique en présence d'un catalyseur tel que le chlorure de zinc. La réaction est réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle : À l'échelle industrielle, la production du 1-(chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactions d'oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou aldéhydes correspondants.
Réactions de réduction : La réduction du composé peut produire les alcools correspondants.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que l'hydroxyde de sodium ou le tert-butoxyde de potassium.
Réactions d'oxydation : Les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont généralement utilisés.
Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés :
Réactions de substitution : Dérivés avec divers groupes fonctionnels remplaçant le groupe chlorométhyle.
Réactions d'oxydation : Acides carboxyliques ou aldéhydes.
Réactions de réduction : Alcools.
Applications De Recherche Scientifique
Le 1-(chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-(chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène implique son interaction avec les cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe chlorométhyle peut former des liaisons covalentes avec les sites nucléophiles des biomolécules, tandis que le groupe trifluoroéthyle peut améliorer la lipophilie et la perméabilité membranaire du composé. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires.
Composés similaires :
1-(Chlorométhyl)-4-(1-chloro-2,2,2-trifluoroéthyl)benzène : Unique en raison de la présence à la fois des groupes chlorométhyle et trifluoroéthyle.
1-(Chlorométhyl)-4-(1-chloroéthyl)benzène : Il manque le groupe trifluoroéthyle, ce qui entraîne des propriétés chimiques différentes.
1-(Chlorométhyl)-4-(1-fluoro-2,2,2-trifluoroéthyl)benzène : Contient un atome de fluor au lieu du chlore, ce qui affecte sa réactivité et ses applications.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Unique due to the presence of both chloromethyl and trifluoroethyl groups.
1-(Chloromethyl)-4-(1-chloroethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical properties.
1-(Chloromethyl)-4-(1-fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom instead of chlorine, affecting its reactivity and applications.
Propriétés
Numéro CAS |
805323-40-4 |
|---|---|
Formule moléculaire |
C9H7Cl2F3 |
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-5-6-1-3-7(4-2-6)8(11)9(12,13)14/h1-4,8H,5H2 |
Clé InChI |
FNNJDRRCAFUQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)

![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)


![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
